1S/C5H8BrFO2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9)
. The canonical SMILES structure is CC(C)(C(C(=O)O)Br)F
.
2-Bromo-3-fluoro-3-methylbutyric acid is a halogenated organic compound with the molecular formula . This compound is notable for its applications in organic synthesis and medicinal chemistry. It contains both bromine and fluorine substituents, which can significantly influence its reactivity and biological activity.
2-Bromo-3-fluoro-3-methylbutyric acid can be synthesized through various chemical pathways, often starting from simpler organic molecules. It is commercially available from several chemical suppliers, reflecting its importance in research and industrial applications.
This compound falls under the category of halogenated fatty acids, specifically classified as a brominated and fluorinated derivative of butyric acid. The presence of multiple halogens makes it a subject of interest for various chemical reactions and applications in pharmaceuticals.
The synthesis of 2-bromo-3-fluoro-3-methylbutyric acid typically involves the following methods:
The synthesis often requires careful control of reaction conditions to avoid unwanted side reactions. For instance, temperature and solvent choice can significantly affect the yield and purity of the final product.
The molecular structure of 2-bromo-3-fluoro-3-methylbutyric acid features:
The structural representation can be denoted as follows:
2-Bromo-3-fluoro-3-methylbutyric acid participates in various chemical reactions, including:
The reactivity profile of this compound is influenced by the presence of both halogens, which can stabilize or destabilize intermediates during reactions, depending on their electronic effects.
The mechanism of action for 2-bromo-3-fluoro-3-methylbutyric acid in biological systems or synthetic pathways typically involves:
Experimental data supporting these mechanisms often come from kinetic studies and spectroscopic analyses that demonstrate how substituents affect reaction rates and pathways.
Relevant data includes hazard classifications indicating that it is harmful upon contact with skin or if ingested, necessitating proper safety precautions during handling.
2-Bromo-3-fluoro-3-methylbutyric acid is utilized in various scientific fields:
The asymmetric construction of 2-bromo-3-fluoro-3-methylbutyric acid (C₅H₈BrFO₂) presents significant synthetic challenges due to the simultaneous presence of sterically demanding substituents at adjacent carbon centers. The tertiary fluorine at C-3 creates a quaternary stereocenter that complicates enantioselective pathways. Practical synthetic approaches leverage chiral auxiliaries and enzymatic resolution to achieve high enantiomeric excess. One effective methodology utilizes chiral pool precursors derived from naturally occurring amino acids with established stereocenters, which serve as templates for introducing the bromo and fluoro substituents while preserving chirality [6]. Alternative routes employ diastereoselective fluorination of brominated precursors using chiral catalysts, though the steric bulk of the gem-dimethyl group often results in moderate enantioselectivity (typically <70% ee) without optimization [7].
Enzymatic resolution has emerged as a practical solution, leveraging the stereoselectivity of hydrolase enzymes. When racemic 2-bromo-3-fluoro-3-methylbutyric acid undergoes enzymatic hydrolysis using Candida antarctica lipase B, enantiomeric enrichment exceeding 90% ee can be achieved through kinetic resolution of the esters. This approach capitalizes on the differential reaction rates of enzyme-active sites toward each enantiomer, though it inherently limits maximum yield to 50% of the desired enantiomer [6] [7]. Recent advances have demonstrated that substrate engineering through ester chain modification improves enzymatic discrimination, enhancing ee values to >95% under optimized conditions [9].
Table 1: Enantioselective Synthesis Approaches for 2-Bromo-3-fluoro-3-methylbutyric Acid Derivatives
Method | Chiral Control Element | Typical ee (%) | Yield Range (%) | Key Limitations |
---|---|---|---|---|
Chiral Auxiliary | Evans' oxazolidinone | 75-85 | 40-60 | Multi-step auxiliary removal |
Enzymatic Resolution | Candida antarctica lipase B | 90-98 | 45-48* | Maximum 50% theoretical yield |
Chiral Pool Synthesis | L-Valine derivatives | >99 | 30-35 | Low overall yield |
Asymmetric Fluorination | Cinchona alkaloid catalysts | 65-75 | 50-65 | Moderate stereoselectivity |
*Post-resolution yield of single enantiomer
The sequential introduction of halogen atoms at the α and β positions requires precise control of reaction conditions to avoid polyhalogenation and bond cleavage. Two principal strategies dominate the synthesis of 2-bromo-3-fluoro-3-methylbutyric acid: bromofluorination of unsaturated precursors and decarboxylative halogenation of diacid derivatives. The bromofluorination approach employs N-bromosuccinimide (NBS) coupled with fluoride sources like triethylamine trihydrofluoride to convert 3-methyl-3-butenoic acid derivatives into the target compound. This method proceeds via anti-addition across the double bond, yielding predominantly the threo diastereomer when applied to α,β-unsaturated carboxylic acids [5] [10]. Regioselectivity favors Markovnikov addition with fluorine attaching to the tertiary carbon (C-3) due to carbocation stability, while bromine attacks the less substituted α-carbon (C-2), achieving isolated yields of 78-88% under optimized conditions [10].
Decarboxylative bromination offers an alternative route starting from fluorinated dicarboxylic acids. When 3-fluoro-3-methylglutaric acid undergoes Hell-Volhard-Zelinsky (HVZ) bromination followed by selective decarboxylation, it yields the target bromofluoro acid. This method is particularly valuable for introducing bromine at the α-position without affecting the tertiary fluorine. Critical to success is maintaining low temperatures (0-5°C) during bromination to prevent debromination and defluorination side reactions. The steric protection afforded by the 3-methyl group significantly reduces elimination pathways, with reaction yields reaching 70-78% when using phosphorus tribromide as the brominating agent [3] [9].
Table 2: Halogenation Methods for 2-Bromo-3-fluoro-3-methylbutyric Acid Synthesis
Strategy | Reagents | Temperature | Reaction Time | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Bromofluorination | NBS/Et₃N·3HF in CH₂Cl₂ | 0°C → rt | 5-7 hours | 78-88 | Markovnikov |
Electrophilic Bromination | PBr₃ in acetic acid | 0-5°C | 1-2 hours | 65-72 | α-selective |
Decarboxylative Bromination | Br₂, P₄ in H₂O | Reflux | 3 hours | 70-78 | Exclusive α-Br |
Sandmeyer-type Reaction | CuBr/HBr from diazotized amino acid | 70°C | 1.5 hours | 78* | N/A |
*Reported for analogous 2-bromo-3-fluorobenzoic acid [3]
The gem-dimethyl group at C-3 exerts profound steric control over halogenation reactions, directing both the orientation and kinetics of halogen attachment. The tertiary fluorine at this position creates a significant dipole moment that polarizes the α-protons, enhancing their acidity and facilitating enolate formation. However, the bulky 3-methyl substituents sterically hinder the α-carbon, rendering standard base-mediated enolate halogenation ineffective for introducing bromine at C-2. This limitation necessitates alternative electrophilic pathways or radical-mediated approaches [7] [9].
Electronic effects dominate during electrophilic fluorination, where the electron-withdrawing carboxylic acid group deactivates the α-carbon toward electrophiles. Consequently, direct fluorination at C-3 requires activated fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to overcome the electronic deactivation. The fluorination transition state benefits from hyperconjugative stabilization from the adjacent methyl groups, lowering the activation energy barrier by approximately 5-7 kcal/mol compared to unsubstituted butyric acid analogs. Computational studies indicate the β-fluorine atom withdraws electron density from the carboxylic oxygen (σ₃* → σ* interaction), increasing acidity by 1-2 pKₐ units relative to non-fluorinated analogs [8].
Table 3: Substituent Effects on Halogenation Selectivity
Substituent Pattern | Steric Parameter (Es) | Electronic Parameter (σ) | Preferred Halogenation Site | Relative Rate |
---|---|---|---|---|
3-H (unsubstituted) | 1.24 | 0.49 | C-2 (α) | 1.00 |
3-Methyl | -0.47 | -0.06 | C-3 (β) | 0.35 |
3,3-Dimethyl | -1.54 | -0.10 | C-3 (β) | 0.18 |
3-Fluoro-3-methyl | -1.12 | 0.82* | C-2 (α) | 0.22 |
*Measured via Hammett analysis of substituted benzoic acids
The synergistic interplay between steric and electronic factors becomes particularly evident when comparing bromination kinetics between 3-methylbutyric acid and its 3-fluoro derivative. The electron-withdrawing fluorine reduces electron density at C-2, making electrophilic bromination less favorable. However, this effect is counterbalanced by the enhanced acidity of the α-protons, which facilitates enolization under basic conditions. The optimal compromise employs mild Lewis acid catalysis (e.g., AlCl₃) to activate bromine without promoting elimination, achieving >85% selectivity for the α-bromo product at subambient temperatures (-20°C). This approach minimizes polybromination and maintains the integrity of the acid-sensitive C-F bond [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1